An In-Depth Technical Guide to Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate: A Privileged Scaffold for Drug Discovery
Abstract
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that merges two pharmacologically significant motifs: the 1,3-thiazole ring and the pyrrolidine nucleus. The 1,3-thiazole core is a structural component of numerous FDA-approved drugs and is renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the pyrrolidine ring is a cornerstone in medicinal chemistry, frequently incorporated into agents targeting the central nervous system and other therapeutic areas.[1] This guide provides a comprehensive technical overview of this molecule, detailing its chemical structure, physicochemical properties, a plausible synthetic route based on established chemical principles, and its potential applications as a versatile scaffold in modern drug discovery programs. The strategic combination of these two "privileged" fragments makes this compound a highly valuable starting point for the development of novel chemical entities.
Core Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. Understanding these core properties is the first step in evaluating its potential for further development.
Chemical Structure and Identifiers
The molecule consists of a central 1,3-thiazole ring substituted at the 2-position with a pyrrolidine ring (linked via its C2 carbon) and at the 4-position with an ethyl carboxylate group.
Caption: 2D Structure of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.
Physicochemical Data Summary
The following table summarizes the key identifiers and computed properties for the compound. Experimental data for properties such as melting and boiling points are not widely available in public literature, a common scenario for novel research chemicals.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate | [2] |
| CAS Number | 1190775-48-4 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [3] |
| Molecular Weight | 226.30 g/mol | Calculated |
| Monoisotopic Mass | 226.0776 Da | [3] |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2CCCN2 | [3] |
| InChI Key | UKHLURZCGAUBCQ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.4 | [3] |
| Predicted M/Z | 227.0849 ([M+H]⁺), 249.0668 ([M+Na]⁺) | [3] |
The predicted XlogP of 1.4 suggests a balanced lipophilicity, a favorable characteristic for drug candidates as it often correlates with reasonable aqueous solubility and membrane permeability.
Predicted Spectroscopic Characteristics
While experimental spectra are not publicly available, the structure allows for the prediction of key features that would be used for its characterization:
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¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group of the ester, a singlet for the proton at the C5 position of the thiazole ring, and a series of multiplets in the aliphatic region corresponding to the non-equivalent protons of the pyrrolidine ring. The NH proton of the pyrrolidine would likely appear as a broad singlet.
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¹³C NMR: Key signals would include resonances for the carbonyl carbon of the ester (~160-170 ppm), carbons of the thiazole ring (with the C2 and C4 carbons being the most downfield), and distinct signals for the five carbons of the pyrrolidine ring and the two carbons of the ethyl group.
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Mass Spectrometry (MS): In ESI+ mode, the compound is expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.08.[3]
Synthesis and Mechanistic Rationale
A robust and reproducible synthetic route is critical for the utility of any chemical scaffold. While a specific published procedure for this exact molecule is not readily found, a highly plausible pathway can be designed based on the well-established Hantzsch thiazole synthesis.[4][5] This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the readily available amino acid, L-proline. This approach provides a clear and logical progression from a chiral starting material to the target heterocyclic system.
Caption: Proposed two-step synthesis of the target compound from L-proline.
Detailed Experimental Protocol
This protocol is a predictive methodology based on standard organic chemistry practices. It is designed to be self-validating by explaining the purpose of each step.
Step 1: Synthesis of Pyrrolidine-2-carbothioamide (Intermediate)
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Esterification: L-proline (1.0 eq) is suspended in anhydrous ethanol. The suspension is cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and then refluxed for 4 hours to yield the ethyl ester hydrochloride.
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Causality: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloride in situ, but more importantly, it protonates the carboxylic acid, making it highly electrophilic for attack by ethanol. The reaction is done under anhydrous conditions to prevent hydrolysis of the thionyl chloride.
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Free-Basing & Thionation: The solvent is removed under reduced pressure. The resulting crude ester hydrochloride is dissolved in an aprotic solvent like toluene, and a mild base (e.g., triethylamine, 2.5 eq) is added to liberate the free ester. Lawesson's reagent (0.6 eq) is then added, and the mixture is heated to 80-100°C for 6-12 hours.
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Causality: The free amine of the proline ester is required to avoid side reactions with Lawesson's reagent. Lawesson's reagent is a specific thionating agent that efficiently converts carbonyls (in this case, the ester) into thiocarbonyls to form the desired thioamide.
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Work-up and Purification: Upon completion, the reaction is cooled, quenched with saturated aqueous NaHCO₃, and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The crude thioamide is purified by silica gel column chromatography.
Step 2: Hantzsch Thiazole Synthesis (Final Product)
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Reaction Setup: The purified pyrrolidine-2-carbothioamide (1.0 eq) is dissolved in absolute ethanol. To this solution, sodium bicarbonate (NaHCO₃, 1.5 eq) and ethyl bromopyruvate (1.1 eq) are added.
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Causality: Ethanol is an excellent solvent for all reactants and allows the reaction to proceed homogeneously at reflux temperatures. Sodium bicarbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is eliminated during the cyclization, driving the reaction to completion.
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Cyclocondensation: The reaction mixture is heated to reflux (approx. 78°C) and stirred for 8-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Causality: The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.
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Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the final product.
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Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Pharmacological Significance of the Scaffold
The value of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate lies in its identity as a "hybrid" molecule, combining two scaffolds with proven track records in drug development. This allows researchers to explore a rich chemical space with a high probability of identifying biologically active derivatives.
Caption: Pharmacological potential derived from the core substructures.
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The 1,3-Thiazole Core: This five-membered aromatic ring is a privileged structure in medicinal chemistry.[6] Its derivatives are known to possess a vast array of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] The thiazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, making it a versatile pharmacophore.
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The Pyrrolidine Moiety: As a saturated heterocycle, the pyrrolidine ring provides a three-dimensional structural element that can effectively probe the binding pockets of proteins. It is a key component in numerous drugs, and its derivatives have been extensively investigated as anticonvulsant agents and phosphodiesterase 4 (PDE4) inhibitors for treating respiratory diseases.[10][1]
By combining these two motifs, the target compound serves as an excellent platform for library synthesis aimed at a multitude of therapeutic targets.
Applications in Drug Development and Lead Optimization
The true utility of this molecule is as a versatile chemical intermediate. Its structure presents three distinct points for chemical modification, allowing for the systematic exploration of the surrounding chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.
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